

Pharmacokinetics of Simufilam and blood-brain barrier penetration

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Compound of Interest

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An In-depth Technical Guide on the Pharmacokinetics and Blood-Brain Barrier Penetration of Simufilam

Disclaimer: Development of **simufilam** was discontinued in November 2024 after it failed to demonstrate clinical benefit in Phase III clinical trials.^{[1][2]} This document summarizes the pharmacokinetic and mechanistic data reported during its development for informational and research purposes.

Executive Summary

Simufilam (formerly PTI-125) is an orally administered small molecule that was investigated for the treatment of Alzheimer's disease (AD). Its proposed mechanism of action involves binding to an altered conformation of the scaffolding protein Filamin A (FLNA), thereby restoring its normal function.^{[1][3]} This action was suggested to disrupt the toxic signaling of amyloid-beta (A β) through the α 7 nicotinic acetylcholine receptor (α 7nAChR) and reduce neuroinflammation.^{[4][5]} Pharmacokinetic studies have characterized **simufilam** as having rapid absorption and high oral bioavailability in preclinical models.^[6] In humans, it demonstrated dose-proportional pharmacokinetics with a half-life of approximately 4.5 hours.^{[6][7]} While direct brain tissue measurements are not extensively published, clinical data indicated that **simufilam** improved biomarkers of blood-brain barrier (BBB) integrity in patients with Alzheimer's disease. This guide provides a detailed overview of the available pharmacokinetic data, evidence for BBB penetration and effects, experimental methodologies employed in its study, and its proposed signaling pathway.

Pharmacokinetics (PK)

The pharmacokinetic profile of **simufilam** has been evaluated in both preclinical animal models and human clinical trials, including studies in healthy volunteers and patients with Alzheimer's disease.

Preclinical Pharmacokinetics

Nonclinical studies in rats and dogs demonstrated favorable oral pharmacokinetic properties for **simufilam**. The drug was found to be rapidly absorbed and eliminated, with excellent bioavailability.^[6]

Table 1: Summary of Preclinical Pharmacokinetic Parameters for **Simufilam**

Parameter	Species	Value	Source
Oral Bioavailability	Rat, Dog	Nearly 100%	[6]
Absorption	Rat, Dog	Rapid	[6]
Elimination Half-life (t _{1/2})	Dog	2.67 hours	[6]
Metabolism	In vitro (multiple species)	Minimal	[6]
Accumulation	Rat, Dog	No accumulation observed	[6]

| Dose Proportionality | Rat, Dog | Dose-proportional PK |^[6] |

Clinical Pharmacokinetics

Human studies, including a first-in-human single ascending dose trial and multiple Phase 2 trials, have provided key insights into the clinical pharmacokinetics of **simufilam**.

- Absorption and Bioavailability: A study was conducted to assess the effect of food on the absorption of **simufilam** and to compare the bioavailability of Phase 2 and Phase 3 tablet formulations.^{[6][8]}

- **Distribution and Elimination:** In a Phase 2a study involving patients with mild-to-moderate AD, the plasma half-life was determined to be 4.5 hours.[7]
- **Dose Proportionality and Accumulation:** A single ascending dose study in healthy volunteers (50, 100, and 200 mg) showed dose-proportional pharmacokinetics.[6] In a 28-day study with twice-daily dosing, steady-state concentration was achieved by day 7.[6] The accumulation ratio was minimal at 1.36, with consistent clearance and volume of distribution across the study period.[6]

Table 2: Summary of Clinical Pharmacokinetic Parameters for **Simufilam**

Parameter	Population	Value	Source
Elimination Half-life (t _{1/2})	AD Patients	4.5 hours	[7]
Accumulation Ratio (Day 28 vs. Day 1)	AD Patients	~1.36	[6][7]
Time to Steady State	AD Patients	By Day 7	[6]

| Dose Proportionality | Healthy Volunteers | Dose-proportional PK (50-200 mg) |[6] |

Blood-Brain Barrier (BBB) Penetration and Integrity

A critical factor for any CNS-acting drug is its ability to cross the blood-brain barrier. Evidence for **simufilam**'s effects within the CNS comes from its impact on CSF biomarkers related to BBB integrity.

In a Phase 2b study, treatment with **simufilam** for 28 days resulted in significant improvements in markers of BBB integrity in patients with Alzheimer's disease. A compromised BBB is a known feature of AD, allowing harmful substances from the blood to enter the brain. The permeability of the BBB can be assessed by measuring the ratio of albumin in the CSF to that in the plasma (the albumin ratio), as albumin is not synthesized in the brain.

- **CSF Albumin and IgG:** Levels of albumin and IgG in the cerebrospinal fluid, which increase when the BBB is compromised, were significantly decreased following **simufilam** treatment.

- **Albumin Ratio:** The albumin ratio improved by approximately 5 and 7 points for patients treated with 50 mg and 100 mg of **simufilam**, respectively, indicating a restoration of BBB integrity.

Table 3: Effect of **Simufilam** on BBB Integrity Biomarkers (Phase 2b Study)

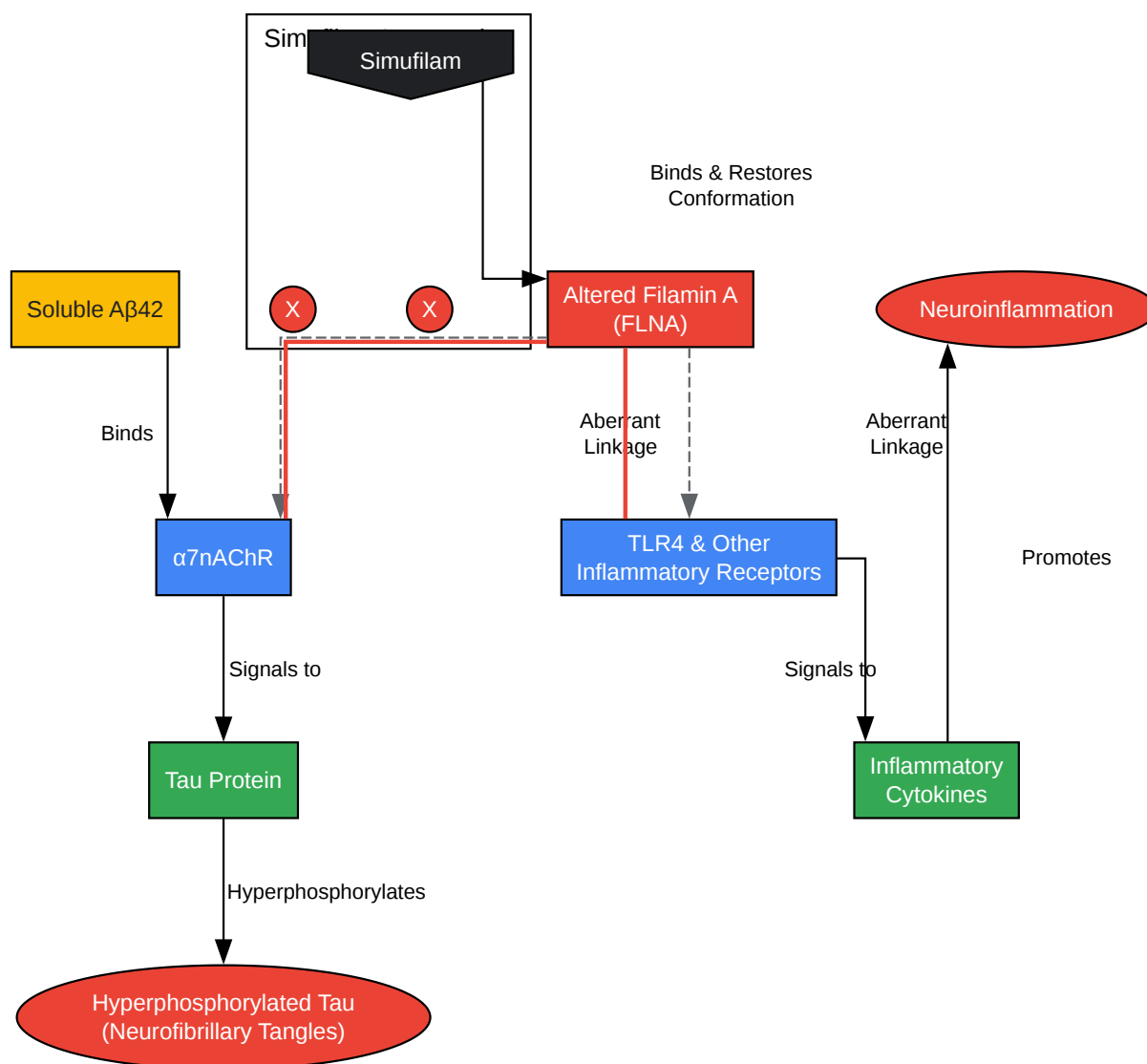
Biomarker	50 mg Dose Group (Change vs. Placebo)	100 mg Dose Group (Change vs. Placebo)	Source
CSF IgG	-30% (p<0.05)	-30% (p<0.05)	
CSF Albumin	-15% (p<0.05)	-28% (p<0.05)	

| Albumin Ratio (CSF/Plasma) | Improved by ~5 points | Improved by ~7 points | |

Mechanism of Action Signaling Pathway

Simufilam's therapeutic hypothesis is centered on its ability to bind and restore the normal conformation of altered FLNA. In Alzheimer's disease, FLNA is thought to aberrantly link to various receptors, propagating pathological signaling. **Simufilam** intervenes at this upstream point.[3]

- **Disruption of FLNA- $\alpha 7$ nAChR Linkage:** **Simufilam** disrupts the aberrant linkage of altered FLNA to the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ nAChR). This prevents soluble A β 42 from signaling through this complex, thereby reducing the downstream hyperphosphorylation of tau protein.[5]
- **Disruption of FLNA-Inflammatory Receptor Linkage:** The drug also disrupts the linkage of FLNA to Toll-like receptor 4 (TLR4) and other inflammatory receptors (TLR2, CXCR4, CCR5, CD4).[3][5] This action is believed to mitigate neuroinflammatory pathways activated by A β 42.[5]



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Caption: Proposed mechanism of action for **simufilam** in Alzheimer's disease.

Experimental Protocols

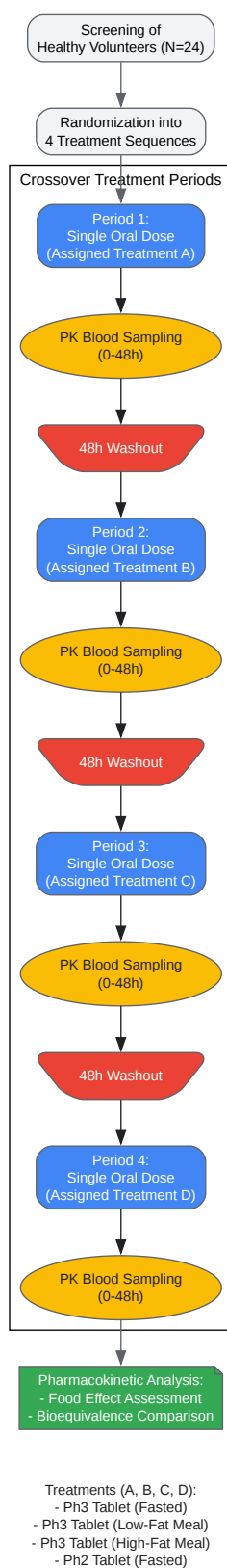
The pharmacokinetic and mechanistic understanding of **simufilam** is based on several key preclinical and clinical studies.

In-vivo Animal Studies

- Methodology: Standard nonclinical ADME (Absorption, Distribution, Metabolism, and Excretion) programs were conducted in rat and dog models. These involved oral administration of **simufilam** to determine bioavailability, half-life, and dose proportionality. Safety pharmacology studies, such as the Irwin test in rats, were also performed to assess CNS toxicity.[6] Repeat-dose oral toxicity studies were conducted over 6 months in rats and 9 months in dogs to establish the No-Observable-Adverse-Effect Level (NOAEL).[6]

Clinical Pharmacokinetic Studies

- First-in-Human, Single Ascending Dose (SAD) Study:
 - Design: A double-blind study in healthy volunteers (ages 18-45).
 - Dosing: Oral solution doses of 50, 100, and 200 mg were administered to different groups.
 - Objective: To assess safety and dose proportionality of pharmacokinetics.[6]
- Crossover Food-Effect and Bioequivalence Study (NCT04932655):
 - Design: A single-center, randomized, four-way crossover study in 24 healthy volunteers.[6][8]
 - Treatments: The study compared the PK profile of the Phase 3 tablet formulation under fasted, low-fat meal, and high-fat meal conditions. It also compared the Phase 3 tablet to the Phase 2 tablet in a fasted state.[8]
 - Washout: A 48-hour washout period separated each treatment administration.[6]
 - Sampling: PK blood samples were collected pre-dose and at specified intervals up to 48 hours post-dose.[6]

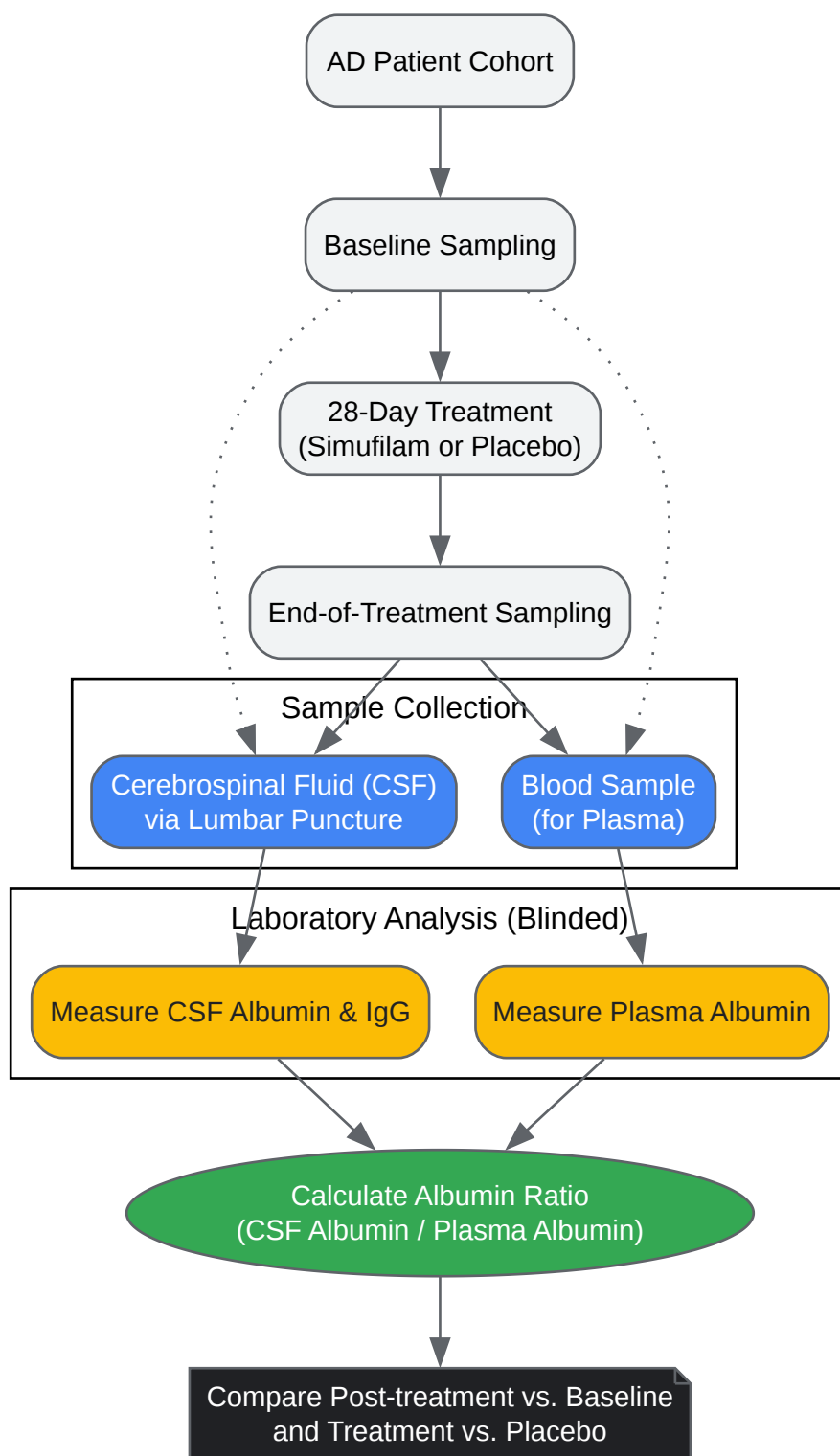


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Caption: Workflow for the four-way crossover food-effect and bioequivalence PK study.

CSF Biomarker and BBB Integrity Assessment

- Methodology: In the Phase 2a and 2b studies, cerebrospinal fluid (CSF) and blood samples were collected from patients with mild-to-moderate AD at baseline and after a 28-day treatment period.[\[6\]](#)[\[9\]](#)
- Analysis: CSF samples were analyzed for a panel of biomarkers related to AD pathology (e.g., A β 42, total tau, p-tau), neurodegeneration (e.g., neurofilament light chain), and neuroinflammation.[\[6\]](#) To assess BBB integrity, levels of albumin and IgG were measured in both CSF and plasma to calculate the albumin ratio (CSF albumin/plasma albumin). All biomarker analyses were conducted by an external lab, blinded to treatment allocation and timepoint.[\[6\]](#)



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Caption: Experimental workflow for assessing blood-brain barrier integrity via CSF analysis.

Conclusion

The body of research conducted on **simufilam** prior to its discontinuation characterized it as a small molecule with favorable oral pharmacokinetics, including rapid absorption, dose-proportional exposure, and minimal accumulation. While direct quantification of **simufilam** in brain tissue is not widely published, clinical studies provided indirect evidence of its CNS activity and its potential to restore blood-brain barrier integrity, as measured by significant improvements in CSF biomarkers. Its unique proposed mechanism, targeting the scaffolding protein FLNA to disrupt multiple pathological cascades, represented a novel upstream approach to treating Alzheimer's disease. Despite promising early-phase biomarker data, the drug ultimately failed to demonstrate clinical efficacy in Phase 3 trials, leading to the cessation of its development. The data and methodologies summarized herein remain valuable for the broader field of CNS drug development.

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